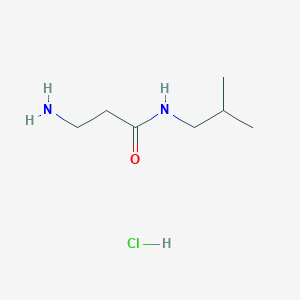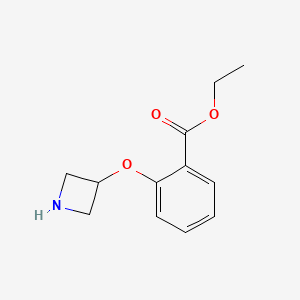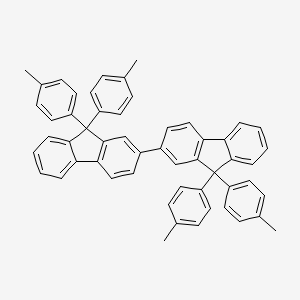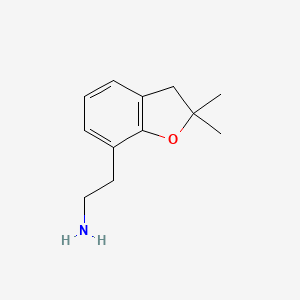
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
Descripción general
Descripción
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine, also known as DBF or 7,8-Dihydroxyflavone, is a small molecule that has been found to have potential therapeutic benefits in a range of diseases. The compound is a flavone derivative and has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties.
Aplicaciones Científicas De Investigación
Synthesis of Anti-Inflammatory Drugs
A key application of compounds related to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is in the synthesis of anti-inflammatory drugs. For example, an efficient synthesis method for 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a significant intermediate in the synthesis of licofelone, an anti-inflammatory drug, has been developed. This method involves a novel synthesis approach for unstable intermediates, followed by various chemical reactions including cyclization using Ag or Au catalysts (Rádl, Stach, Černý, & Klecán, 2009).
Analgesic Activity
Compounds derived from 1-benzofuran, such as 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines, have been explored for their analgesic properties. These compounds were synthesized through specific reactions involving hydrolysis and alkylation, leading to the formation of derivatives with considerable analgesic activity. This suggests a potential application in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).
Antibacterial and Antioxidant Studies
In a study exploring the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, it was found that these compounds exhibit significant antibacterial and antioxidant activities. This indicates their potential use in developing new antibacterial agents and antioxidants (Shankerrao, Bodke, & Mety, 2013).
Electroluminescent Devices
Compounds based on benzofuran have been utilized in the development of electroluminescent devices. Specifically, novel hole transport materials based on triarylamine/naphtho[2,1-b]benzofuran demonstrated high efficiencies in green OLEDs, indicating their application in advanced electronic and optoelectronic devices (Wu, Tian, Hu, Lian, Dong, Liang, Huang, & Su, 2017).
Antiulcer Agents
Derivatives of 3-(2,3-dihydro-2,2-dimethyl-3-oxo-5-benzofuranyl) acrylic acid have been synthesized and tested for antiulcer activities. Certain compounds in this series demonstrated strong antiulcer activities, suggesting their potential application in treating ulcerative conditions (Kitazawa, Akahane, Nakano, Hayakawa, Sato, & Kobayashi, 1989).
Propiedades
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCTXUPEOREGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



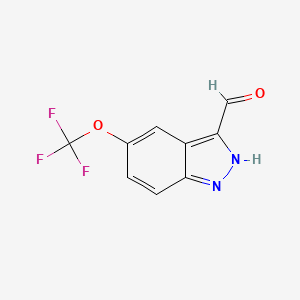
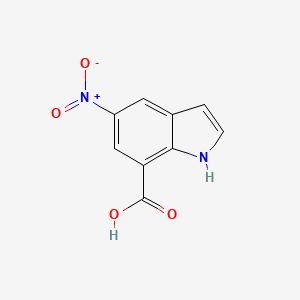
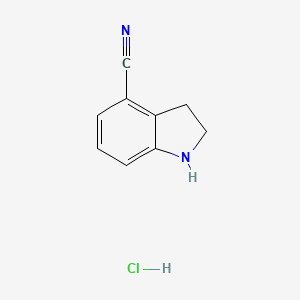
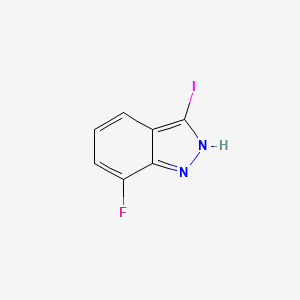
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

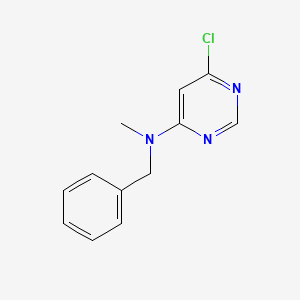
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
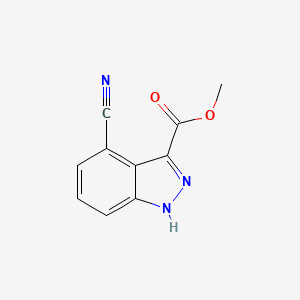
![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)
![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)
